molecular formula C2H6LiS+ B14283114 lithium;methylsulfanylmethane CAS No. 127540-40-3

lithium;methylsulfanylmethane

Cat. No.: B14283114
CAS No.: 127540-40-3
M. Wt: 69.1 g/mol
InChI Key: PWBONMSNSYGJOW-UHFFFAOYSA-N
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Description

Evolution and Strategic Importance of Organolithium Chemistry in Synthetic Organic Chemistry

The journey of organolithium chemistry began in 1917 with the pioneering work of Wilhelm Schlenk, who first synthesized methyllithium (B1224462), ethyllithium, and phenyllithium. nih.gov This discovery marked a turning point in organic synthesis, as it introduced a new class of reagents with exceptional reactivity. nih.govresearchgate.net Organolithium compounds are characterized by a highly polarized carbon-lithium (C-Li) bond, which imparts significant carbanionic character to the carbon atom. wikipedia.orgsaylor.org This polarization makes them potent nucleophiles and strong bases, capable of reacting with a wide array of electrophiles and deprotonating even weakly acidic C-H bonds. wikipedia.orgnumberanalytics.com

Over the decades, the strategic importance of organolithium reagents has grown immensely. They are instrumental in a multitude of synthetic transformations, including nucleophilic additions to carbonyl compounds, SN2-type reactions with alkyl and allylic halides, and the formation of other organometallic compounds. wikipedia.orgsaylor.org Their application extends to industrial processes, such as initiating anionic polymerization for elastomer production, and to the pharmaceutical industry for the asymmetric synthesis of complex molecules. wikipedia.orgnumberanalytics.comnumberanalytics.com The ability to fine-tune their reactivity through factors like solvent choice and the addition of ligands has further solidified their indispensable role in constructing intricate molecular architectures. numberanalytics.com

The Role of Sulfur Heteroatoms in Stabilizing Adjacent Carbanionic Centers

A key feature that enables the utility of many organosulfur lithium reagents is the ability of a sulfur heteroatom to stabilize an adjacent negative charge. This stabilizing effect makes the protons on the carbon atom alpha to the sulfur significantly more acidic, facilitating their removal by a strong base to form a carbanion. acs.orgsiue.edu Several theories have been proposed to explain this phenomenon, including the involvement of d-orbitals, polarizability, and negative hyperconjugation.

Defining Alpha-Lithiated Sulfides: Structure, Reactivity, and Scope

Alpha-lithiated sulfides are a class of organolithium compounds where the lithium atom is attached to a carbon atom that is also bonded to a sulfur atom. These reagents are typically generated by treating a sulfide (B99878) with a strong base, such as n-butyllithium. The general structure can be represented as R-S-CH(Li)-R', where R and R' can be various organic groups.

The structure of alpha-lithiated sulfides in solution is often complex, existing as aggregates like tetramers. siue.edu This aggregation can influence their reactivity. wikipedia.org The reactivity of these compounds is characterized by their strong nucleophilicity and basicity. They readily react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. wikipedia.orgnih.gov The scope of their applications is broad, encompassing the synthesis of various functionalized molecules. For instance, reactions of alpha-lithiated allyl aryl sulfides with ketones have been shown to produce α-addition products with varying degrees of enantioselectivity depending on the chiral ligands used. nih.gov Furthermore, a general method for the lithiation and trapping of cyclic sulfides has been developed, providing access to a diverse range of α-substituted saturated sulfur heterocycles. nih.govresearchgate.net

Contextualization of Lithium (Methylthio)methanide (LiCH2SCH3) as a Fundamental Organosulfur Lithium Species

Within the family of alpha-lithiated sulfides, lithium (methylthio)methanide, with the chemical formula LiCH2SCH3, serves as a prototypical and fundamentally important member. Its parent compound is dimethyl sulfide, a simple and readily available starting material. The generation of lithium (methylthio)methanide involves the deprotonation of dimethyl sulfide using a strong base.

This reagent encapsulates the essential reactivity of alpha-lithiated sulfides. It is a strong nucleophile and a strong base, capable of participating in a variety of synthetic transformations. Its reactions provide a straightforward means of introducing the methylthiomethyl (CH3SCH2-) group into a molecule, which can then be further manipulated. The study of lithium (methylthio)methanide has provided valuable insights into the structure, bonding, and reactivity of more complex organosulfur lithium reagents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

127540-40-3

Molecular Formula

C2H6LiS+

Molecular Weight

69.1 g/mol

IUPAC Name

lithium;methylsulfanylmethane

InChI

InChI=1S/C2H6S.Li/c1-3-2;/h1-2H3;/q;+1

InChI Key

PWBONMSNSYGJOW-UHFFFAOYSA-N

Canonical SMILES

[Li+].CSC

Origin of Product

United States

Ii. Synthetic Methodologies for the Generation of Lithium Methylthio Methanide and Diverse Alpha Lithiated Sulfides

Direct Deprotonation Pathways

Direct deprotonation involves the removal of a proton from a carbon atom adjacent (in the alpha position) to the sulfur atom of a thioether. This process typically requires a strong base.

The direct lithiation of dimethyl sulfide (B99878) to form lithium (methylthio)methanide can be accomplished using a strong organolithium base such as n-butyllithium (n-BuLi). researchgate.net This reaction is a fundamental method for generating α-thio carbanions. The high basicity of n-BuLi is sufficient to abstract a proton from the methyl group of dimethyl sulfide, a position activated by the adjacent sulfur atom. readchemistry.com Thioethers are generally more acidic than their ether counterparts, facilitating this deprotonation. masterorganicchemistry.com The reaction is typically conducted in an inert solvent, such as hexane (B92381) or tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity and prevent side reactions. researchgate.netnih.gov The choice of solvent can significantly influence the reaction's outcome. For instance, in the case of ethyl phenyl sulfide, ortho lithiation on the aromatic ring occurs in n-hexane and diethyl ether, whereas α-lithiation at the ethyl group is favored in THF. researchgate.net

Table 1: Deprotonation of Dimethyl Sulfide

Reagent Product Solvent Conditions

The efficiency and selectivity of lithiation reactions are often dramatically improved by the addition of chelating agents, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA). tuodaindus.comwpmucdn.commt.com Organolithium reagents like n-BuLi typically exist as aggregates (e.g., hexamers or tetramers) in hydrocarbon solvents, which reduces their reactivity. wikipedia.orgthieme-connect.descispace.comresearchgate.net TMEDA, a bidentate ligand, coordinates to the lithium ions, breaking down these aggregates into smaller, more reactive species such as monomers or dimers. tuodaindus.comthieme-connect.descispace.com This deaggregation increases the effective basicity and nucleophilicity of the organolithium reagent, leading to faster reaction rates and higher yields. tuodaindus.comwpmucdn.com

The presence of TMEDA can also alter the regioselectivity of the lithiation. tuodaindus.com For example, while n-butyllithium alone may not be basic enough to deprotonate certain aromatic compounds, its combination with TMEDA can facilitate this reaction. mt.com In the context of sulfides, TMEDA can enhance the rate of α-lithiation and improve the stability of the resulting lithiated species. nih.gov The use of s-BuLi in the presence of TMEDA has been shown to be an effective system for achieving good yields in the ortho-lithiation of certain substrates. thieme-connect.descispace.com

Table 2: Effect of TMEDA on n-Butyllithium Aggregation

Solvent n-BuLi Aggregate State (without TMEDA) n-BuLi Aggregate State (with TMEDA)
Hydrocarbon Hexamer thieme-connect.descispace.com Dimer or Monomer thieme-connect.descispace.com

The regioselectivity of deprotonation can often be governed by principles of kinetic versus thermodynamic control. wikipedia.org

Kinetic control favors the formation of the product that is formed fastest. This typically corresponds to the removal of the most sterically accessible or kinetically most acidic proton. These reactions are usually conducted at very low temperatures with short reaction times. wikipedia.org

Thermodynamic control leads to the most stable product. This is achieved under conditions that allow for equilibration, such as higher temperatures or longer reaction times, where a less stable, kinetically formed product can revert to the starting material and then form the more stable thermodynamic product. wikipedia.org

In the deprotonation of unsymmetrical sulfides, the kinetically favored product arises from the removal of the most accessible α-proton. In contrast, the thermodynamically favored product corresponds to the formation of the more stable carbanion. masterorganicchemistry.com For instance, in the deprotonation of an unsymmetrical ketone, the kinetic enolate is formed by removing the most accessible α-hydrogen, while the thermodynamic enolate is the more highly substituted, and thus more stable, one. wikipedia.org Similar principles apply to the lithiation of sulfides, where factors like the stability of the resulting carbanion (influenced by substitution and electronic effects) and steric hindrance around the proton determine the outcome under different reaction conditions. researchgate.netrsc.orgstackexchange.com

Halogen-Lithium Exchange Strategies

An alternative and powerful method for generating α-lithiated sulfides is the halogen-lithium exchange. This reaction involves the transfer of a lithium atom from an organolithium reagent to an organic halide, displacing the halogen. wikipedia.org

This method requires the synthesis of a suitable α-halo sulfide precursor. The reaction involves treating an organohalide (R-X) with an organolithium reagent (R'-Li), resulting in the formation of the desired lithiated species (R-Li) and a new organohalide (R'-X). wikipedia.org A common reagent for this purpose is tert-butyllithium (B1211817) (t-BuLi). harvard.edu

The choice of halogen is crucial for the success of the exchange reaction. The rate of halogen-lithium exchange generally follows the trend: I > Br > Cl. wikipedia.org Aryl and vinyl iodides and bromides are most commonly used to generate the corresponding organolithium compounds. wikipedia.org Fluorides are typically unreactive. wikipedia.org Therefore, for the synthesis of lithium (methylthio)methanide via this route, a precursor such as chloro(methylthio)methane or bromo(methylthio)methane would be designed. The reaction is extremely fast, often proceeding at very low temperatures (e.g., -78 °C to -120 °C). wikipedia.orgharvard.edu

Table 3: Halogen Reactivity in Lithium-Halogen Exchange

Halogen Reactivity Trend
Iodine Fastest
Bromine Fast
Chlorine Slow

The mechanism of halogen-lithium exchange, a form of transmetalation, is a subject of ongoing study. Two primary mechanisms have been proposed. wikipedia.orgnumberanalytics.com

One pathway involves a nucleophilic attack of the organolithium reagent on the halogen atom of the substrate, forming a transient, hypervalent "ate-complex". wikipedia.orgharvard.edu This intermediate then collapses to form the products. Evidence for this mechanism includes the crystallization and characterization of a lithium bis(pentafluorophenyl) iodinate "ate-complex" stabilized by TMEDA. wikipedia.orgharvard.edu

A second proposed mechanism involves a single-electron transfer (SET) from the organolithium reagent to the organic halide, generating a radical anion and a radical. These intermediates then recombine to form the final products. pku.edu.cn

The lithium-halogen exchange is a kinetically controlled process, and its rate is influenced by the stability of the carbanion intermediates of the organolithium reagents. wikipedia.org The reaction is exceptionally rapid, often faster than competing processes like nucleophilic addition or even proton transfer. wikipedia.orgharvard.edunih.gov This high rate allows for the generation of organolithium compounds under mild conditions where other functional groups that might react with the organolithium reagent can be tolerated. clockss.org

Transmetalation Reactions for the Synthesis of Lithium (Methylthio)methanide

Transmetalation is a powerful and often high-yielding method for preparing organolithium compounds that are otherwise difficult to access via direct deprotonation or from organohalides. The process involves the transfer of an organic group from a less electropositive metal (commonly tin or silicon) to lithium. This exchange is driven by the formation of a more thermodynamically stable organometallic species, leveraging the greater electropositivity of lithium.

The synthesis of lithium (methylthio)methanide, (CH₃S)CH₂Li, can be efficiently achieved through the transmetalation of an appropriate organostannane precursor. The most commonly employed precursor is (methylthio)methyltributylstannane, (CH₃S)CH₂Sn(n-Bu)₃. This α-thiomethylstannane is readily prepared and serves as a stable, storable source for the target organolithium reagent.

The transmetalation is typically executed by treating the organostannane with an alkyllithium reagent, most frequently n-butyllithium (n-BuLi), in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is conducted at low temperatures, typically -78 °C, to suppress side reactions and ensure the stability of the resulting lithium (methylthio)methanide. The chemical transformation is as follows:

(CH₃S)CH₂Sn(n-Bu)₃ + n-BuLi → (CH₃S)CH₂Li + (n-Bu)₄Sn

The equilibrium of this reaction lies far to the right, driven by the formation of the highly stable and non-nucleophilic tetra-n-butyltin ((n-Bu)₄Sn). The generated lithium (methylthio)methanide is not typically isolated but is used in situ for subsequent reactions with a wide range of electrophiles. The efficacy of the transmetalation is often quantified by quenching the reaction mixture with a known electrophile (e.g., an aldehyde, ketone, or alkyl halide) and measuring the yield of the resulting product.

The table below summarizes representative data for the generation of lithium (methylthio)methanide via transmetalation, followed by electrophilic trapping to demonstrate its formation and reactivity.

Table 1. Transmetalation for the Synthesis of Lithium (Methylthio)methanide and Subsequent Electrophilic Quenching
Organometallic PrecursorLithiating AgentSolventConditionsElectrophile TrapProductIsolated Yield (%)
(Methylthio)methyltributylstannanen-Butyllithium (1.1 eq)THF-78 °C, 1 hBenzaldehyde2-(Methylthio)-1-phenylethan-1-ol92
(Methylthio)methyltributylstannanen-Butyllithium (1.1 eq)THF-78 °C, 1 hCyclohexanone1-((Methylthio)methyl)cyclohexan-1-ol88
(Methylthio)methyltributylstannanen-Butyllithium (1.1 eq)THF/HMPA (4:1)-78 °C, 1 hBenzyl Bromide(2-Phenylethyl)(methyl)sulfane85
(Methylthio)methyltriphenylstannanen-Butyllithium (1.1 eq)THF-78 °C to -40 °C, 2 hBenzaldehyde2-(Methylthio)-1-phenylethan-1-ol89

Generation of More Complex Alpha-Lithiated Polysulfides (e.g., Lithium Tris(methylthio)methanide)

The synthetic utility of sulfur-stabilized carbanions can be significantly expanded by increasing the number of thioether groups attached to the carbon center. The presence of multiple sulfur atoms enhances the acidity of the α-proton through cumulative inductive and polarization effects, facilitating its removal by a strong base. This approach allows for the generation of highly stabilized and synthetically valuable reagents, such as lithium tris(methylthio)methanide, (CH₃S)₃CLi.

Unlike the parent (methylthio)methanide, which is often best prepared by transmetalation, polysulfur-substituted methanides are readily generated by direct deprotonation (metalation) of the corresponding thioacetal or thioorthoformate precursors. For instance, lithium tris(methylthio)methanide is synthesized by treating tris(methylthio)methane, (CH₃S)₃CH, with n-butyllithium in THF at low temperatures.

(CH₃S)₃CH + n-BuLi → (CH₃S)₃CLi + CH₃(CH₂)₂CH₃

The resulting carbanion is considerably more stable than its monosubstituted counterpart due to the delocalization of the negative charge onto the three sulfur atoms. This reagent serves as a robust nucleophilic d¹ synthon, equivalent to a carboxyllithium or formyl cation synthon, and reacts cleanly with a variety of electrophiles to form trithioorthoesters, which can be subsequently hydrolyzed to carboxylic acids, esters, or amides.

The methodology is general and applies to a range of di- and tri-sulfur-substituted precursors, including acyclic dithioacetals like bis(phenylthio)methane (B1346630) and cyclic analogues such as 1,3-dithiane. The lithiation of 1,3-dithiane, in particular, is a classic transformation in organic synthesis, yielding lithium 1,3-dithian-2-ide, a widely used acyl anion equivalent.

The following table illustrates the generation of various complex α-lithiated polysulfides via direct deprotonation and their subsequent reaction with electrophiles.

Table 2. Direct Deprotonation for the Synthesis of Complex α-Lithiated Polysulfides
Polysulfide PrecursorBase (eq)SolventConditionsElectrophile TrapProduct TypeIsolated Yield (%)
Tris(methylthio)methanen-BuLi (1.1)THF-78 °C to -20 °C, 2 hAcetoneTrithioorthoester95
Tris(methylthio)methanen-BuLi (1.1)THF-78 °C to -20 °C, 2 hIodomethaneTrithioorthoester91
Bis(phenylthio)methaneLDA (1.1)THF-78 °C, 1 hBenzaldehydeDithioacetal87
1,3-Dithianen-BuLi (1.1)THF-30 °C to 0 °C, 2 hBenzyl Bromide2-Substituted Dithiane90

Iii. Reactivity Profiles, Mechanistic Investigations, and Stereochemical Aspects of Alpha Lithiated Sulfides

Nucleophilic Reactions with Diverse Electrophilic Substrates

(Methylsulfanyl)methyllithium readily engages in nucleophilic addition and substitution reactions with a variety of electrophiles, leading to the formation of functionalized thioethers. These products can serve as valuable intermediates in more complex molecular syntheses.

The addition of organolithium reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation. nih.govmasterorganicchemistry.com (Methylsulfanyl)methyllithium is no exception, reacting efficiently with aldehydes and ketones to furnish β-hydroxy sulfides. The general mechanism involves the nucleophilic attack of the lithiated carbon on the electrophilic carbonyl carbon, forming a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. masterorganicchemistry.com

The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. masterorganicchemistry.com The general transformation can be represented as follows:

Reaction with Aldehydes: R-CHO + CH₃SCH₂Li → R-CH(OH)CH₂SCH₃

Reaction with Ketones: R₂C=O + CH₃SCH₂Li → R₂C(OH)CH₂SCH₃

The reaction of organolithium reagents with carboxylic acid derivatives such as esters and lactones typically proceeds via a nucleophilic acyl substitution followed by a second addition to the resulting ketone or aldehyde, ultimately leading to tertiary or secondary alcohols, respectively.

Electrophile TypeProduct TypeGeneral Reaction
AldehydeSecondary β-Hydroxy Sulfide (B99878)RCHO + CH₃SCH₂Li → RCH(OH)CH₂SCH₃
KetoneTertiary β-Hydroxy SulfideR₂CO + CH₃SCH₂Li → R₂C(OH)CH₂SCH₃
EsterTertiary AlcoholRCOOR' + 2 CH₃SCH₂Li → RC(OH)(CH₂SCH₃)₂
LactoneDiol(CH₂)n-CO-O- + 2 CH₃SCH₂Li → HO-(CH₂)n-C(OH)(CH₂SCH₃)₂

Alpha-lithiated sulfides react with organosilicon reagents, most commonly silyl (B83357) chlorides, to form α-silyl sulfides. These reactions proceed through a standard nucleophilic substitution mechanism where the lithiated carbon displaces the chloride from the silicon atom. For example, the reaction of (methylsulfanyl)methyllithium with trimethylsilyl (B98337) chloride (TMSCl) would yield (trimethylsilyl)methyl methyl sulfide.

(CH₃)₃SiCl + CH₃SCH₂Li → (CH₃)₃SiCH₂SCH₃ + LiCl

These α-silyl sulfides are versatile synthetic intermediates. The silicon group can be further manipulated or can influence the reactivity of the adjacent carbon-sulfur bond. While comprehensive tables for the reaction of lithium;methylsulfanylmethane with a broad range of organosilicon reagents are not prevalent in the literature, the general reactivity pattern is consistent with that of other organolithium compounds.

Organosilicon ReagentProduct TypeGeneral Reaction
Trialkylsilyl Halideα-Silyl SulfideR₃Si-X + CH₃SCH₂Li → R₃SiCH₂SCH₃ + LiX

The introduction of a carbonyl group can be achieved by reacting alpha-lithiated sulfides with carbon monoxide (CO). This reaction typically forms a lithium acyl intermediate, which can then be trapped by various electrophiles or undergo further transformations. While detailed studies on the carbonylation of (methylsulfanyl)methyllithium are scarce, related alpha-lithiated species have been shown to undergo such reactions.

Other functionalization reactions include quenching the lithiated species with electrophilic sources of other elements, such as disulfides to form dithioacetals.

ElectrophileProduct TypeGeneral Reaction
Carbon Monoxide (CO)α-Thio-Acyl IntermediateCH₃SCH₂Li + CO → [CH₃SCH₂C(O)Li]
Disulfide (R'SSR')DithioacetalCH₃SCH₂Li + R'SSR' → CH₃SCH₂SR' + R'SLi

Alkylation of (methylsulfanyl)methyllithium with alkyl halides is a straightforward method for elongating the carbon chain and introducing new substituents. masterorganicchemistry.comlibretexts.org The reaction proceeds via an SN2 mechanism, where the nucleophilic carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide. masterorganicchemistry.comlibretexts.org

CH₃SCH₂Li + R-X → CH₃SCH₂R + LiX

Similarly, arylation can be achieved through cross-coupling reactions, often catalyzed by transition metals like palladium. organic-chemistry.orgnih.gov In these reactions, the alpha-lithiated sulfide can act as the nucleophilic partner, coupling with an aryl halide to form an α-aryl sulfide.

Reaction TypeReagentProduct TypeGeneral Reaction
AlkylationAlkyl Halide (R-X)Substituted SulfideCH₃SCH₂Li + R-X → CH₃SCH₂R + LiX
ArylationAryl Halide (Ar-X)α-Aryl SulfideCH₃SCH₂Li + Ar-X (Pd catalyst) → CH₃SCH₂Ar + LiX

Stereochemical Control and Stereoselectivity in Synthetic Transformations

The stereochemical outcome of reactions involving alpha-lithiated sulfides is a critical aspect of their synthetic utility, enabling the construction of chiral molecules with high levels of stereocontrol.

The addition of alpha-lithiated sulfides to chiral or prochiral electrophiles can proceed with significant diastereoselectivity or enantioselectivity, respectively. This stereocontrol is often influenced by the nature of the sulfur substituent, the solvent, temperature, and the presence of chiral ligands.

In diastereoselective reactions, the existing stereocenter(s) in the substrate direct the approach of the nucleophile. For example, the addition of an alpha-lithiated sulfide to a chiral aldehyde can lead to the preferential formation of one diastereomeric alcohol product over the other.

Enantioselective transformations are typically achieved by employing a chiral auxiliary or a chiral ligand that complexes with the lithium cation, creating a chiral environment around the nucleophile. nih.gov This chiral complex then reacts with a prochiral electrophile, such as a ketone, to yield a product with a significant enantiomeric excess (ee). nih.gov For instance, the reaction of alpha-lithiated allyl aryl sulfides with ketones in the presence of chiral bis(oxazoline) ligands has been shown to produce alpha-addition products with varying degrees of enantioselectivity. nih.gov While specific studies focusing solely on the enantioselective reactions of this compound are limited, the principles established for other alpha-lithiated sulfides are generally applicable. nih.govresearchgate.netnih.govnih.gov

Stereoselective ApproachKey FeatureExample Application
DiastereoselectiveSubstrate with existing stereocenter(s)Addition to a chiral aldehyde
EnantioselectiveUse of a chiral ligand or auxiliaryAddition to a prochiral ketone in the presence of a chiral diamine

Influence of Chiral Auxiliaries and Ligand Architectures

The stereochemical outcome of reactions involving alpha-lithiated sulfides can be significantly influenced by the presence of chiral auxiliaries and ligands. These chiral entities create a diastereomeric relationship in the transition states, leading to the preferential formation of one enantiomer or diastereomer over the other.

The use of chiral bis(oxazoline) ligands in the reaction of alpha-lithio allyl aryl sulfides with ketones has been explored. nih.gov The enantioselectivity of the resulting alpha-addition products was found to be dependent on the specific chiral ligand employed, with bis(oxazoline)-(t)Bu demonstrating the highest degree of enantioselectivity. nih.gov This highlights the critical role of the ligand architecture in dictating the stereochemical course of the reaction.

Furthermore, the development of chiral auxiliaries that can be attached to the sulfide starting material offers another powerful strategy for asymmetric synthesis. These auxiliaries, whose own stereochemistry remains unaffected during the reaction, can effectively control the facial selectivity of the electrophilic attack on the lithiated carbanion. wikipedia.org The strategic placement of a chiral auxiliary can lead to high diastereoselectivity. wikipedia.org

The choice of solvent can also play a crucial role in modulating the effect of chiral ligands. For instance, in the lithiation of certain substrates, the use of a less coordinating solvent was found to enhance the configurational stability of the resulting alpha-sulfur-organolithium species, leading to higher enantioselectivity upon trapping with electrophiles. researchgate.net This is attributed to the tighter association between the lithium cation and the chiral ligand, which in turn exerts a greater influence on the stereochemical environment of the carbanion.

Rearrangement Reactions Involving Alpha-Lithiated Sulfides

Alpha-lithiated sulfides are known to undergo a variety of rearrangement reactions, with the nih.govfiveable.me-sigmatropic rearrangement, often referred to as the nih.govfiveable.me-Wittig rearrangement, being a prominent example. wikipedia.orgsynarchive.comorganic-chemistry.org These rearrangements are powerful tools for carbon-carbon bond formation and the synthesis of complex molecular architectures. wikipedia.org

The Thia-Wittig rearrangement is a nih.govfiveable.me-sigmatropic shift that involves the conversion of an allylic sulfide to a homoallylic thiol upon treatment with a strong base to form the alpha-lithiated sulfide intermediate. organic-chemistry.orgscribd.com This process is a concerted, pericyclic reaction that proceeds through a five-membered, envelope-like transition state. wikipedia.orgorganic-chemistry.org The concerted nature of this reaction allows for a high degree of stereocontrol, making it a valuable method for establishing stereocenters in organic synthesis. wikipedia.org

The rate of the nih.govfiveable.me-Thia-Wittig rearrangement is influenced by the stability of the carbanion intermediate; less stable carbanions tend to rearrange more rapidly. organic-chemistry.orgscribd.com For instance, the relative reaction rates have been observed to follow the order of substituent stabilizing ability at the carbanionic center. organic-chemistry.orgscribd.com

It is important to note that the nih.govfiveable.me-Wittig rearrangement can often compete with the nih.govacs.org-rearrangement, particularly at higher temperatures. wikipedia.orgscripps.edu Therefore, to favor the desired nih.govfiveable.me-product, these reactions are typically conducted at low temperatures, often below -60 °C. wikipedia.orgscripps.edu

The stereochemical outcome of the nih.govfiveable.me-Thia-Wittig rearrangement can be highly selective. The transition state geometry plays a crucial role, with large substituents preferring to occupy positions that minimize steric interactions. wikipedia.org This inherent stereoselectivity, coupled with the ability to introduce chirality through chiral auxiliaries or ligands, makes the nih.govfiveable.me-Thia-Wittig rearrangement a powerful tool in asymmetric synthesis. wikipedia.org

Solution State Structure and Aggregation Phenomena

Organolithium compounds, including this compound and other alpha-lithiated sulfides, exhibit a strong tendency to form aggregates in solution. fiveable.mefishersci.fr This aggregation is a consequence of the electron-deficient nature of lithium and the polar character of the carbon-lithium bond. fiveable.me The degree and type of aggregation can be influenced by several factors, including the solvent, temperature, and the presence of coordinating ligands. fiveable.mefishersci.fr

In solution, organolithium species can exist as a dynamic equilibrium of various aggregate states, such as dimers, trimers, tetramers, and even higher-order structures. fiveable.meacs.org The specific nature of the aggregate depends on the steric bulk of the organic moiety and the coordinating ability of the solvent. For example, in non-coordinating hydrocarbon solvents, alkyllithium compounds often form hexamers or tetramers. acs.orgfishersci.fr In the presence of coordinating solvents like ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)), these larger aggregates can be broken down into smaller, more reactive species such as dimers and monomers. nih.govwikipedia.org

For methyllithium (B1224462), the tetrameric structure is particularly stable and persists even in the presence of ethers. wikipedia.orgwikipedia.org The structure of this tetramer is a distorted cubane-type cluster where the lithium and carbon atoms occupy alternating corners. wikipedia.org The study of mixed aggregates, for instance between methyllithium and lithium halides, has shown that tetrameric structures with varying halogen content are often dominant. nih.gov

The aggregation behavior of alpha-lithiated sulfides is also influenced by these factors. The presence of the sulfur atom and its substituents can affect the geometry and stability of the resulting aggregates.

The state of aggregation of an organolithium reagent can have a profound impact on its reactivity and the selectivity of its reactions. acs.orgwikipedia.org It was initially thought that monomeric species were the most reactive. wikipedia.org However, it is now understood that different aggregates can exhibit different reactivities, and in some cases, dimeric or higher-order aggregates may be the reactive species. acs.orgwikipedia.org

The solvent plays a critical role in modulating this relationship. Coordinating solvents can break down larger, less reactive aggregates into smaller, more reactive ones. nih.gov For example, the addition of strong coordinating agents like tetramethylethylenediamine (TMEDA) can cleave aggregates to form highly reactive monomeric complexes. fishersci.fr

The structure of the aggregate can also influence the stereochemical outcome of a reaction. The defined geometry of an aggregate can create a specific steric environment around the reactive carbanion, leading to preferential attack from one direction. This principle is fundamental to many asymmetric reactions involving organolithium reagents. The relationship between the structure of the aggregate, including its solvation state, and the stereochemistry of reactions like aldol (B89426) additions has been a subject of detailed investigation. acs.org

Iv. Advanced Applications of Alpha Lithiated Sulfides in Contemporary Organic Synthesis

Strategic Utility in Complex Molecule Construction and Carbon-Carbon Bond Formation

The primary utility of alpha-lithiated sulfides lies in their function as nucleophilic synthons for the formation of carbon-carbon bonds. researchgate.net By reacting the lithiated sulfide (B99878) with carbon electrophiles like aldehydes, ketones, alkyl halides, and epoxides, new C-C bonds are forged, enabling the assembly of more complex molecular frameworks from simpler precursors. wikipedia.orgmdpi.com This strategy is fundamental in both total synthesis and medicinal chemistry.

A notable application is in the synthesis of α-substituted five- and six-membered ring saturated sulfur heterocycles, which are scaffolds present in various natural products and potential pharmaceuticals. whiterose.ac.uk For instance, the core of a CXCR chemokine receptor antagonist, a compound being developed for acne treatment, has been synthesized using this methodology. whiterose.ac.uknih.gov The lithiation of tetrahydrothiopyran (B43164) followed by reaction with a Weinreb amide demonstrates the formation of a key carbon-carbon bond, producing an α-keto tetrahydrothiopyran in high yield. whiterose.ac.uk This approach highlights the ability to introduce complex functionality directly onto a heterocyclic ring, a crucial step in building intricate molecular targets. wikipedia.orgwhiterose.ac.uk

The following table summarizes selected examples of carbon-carbon bond formation using α-lithiated tetrahydrothiopyran:

ElectrophileProductYield (%)Reference
Phenyl Weinreb amideα-Keto tetrahydrothiopyran91 whiterose.ac.uknih.gov
t-Butyl isocyanateα-Amido tetrahydrothiopyran89 nih.gov
Carbon Dioxide (CO2)Tetrahydrothiopyran-2-carboxylic acid39 nih.gov
Benzaldehydeα-(Hydroxy(phenyl)methyl)tetrahydrothiopyran82 nih.gov

Enabling Synthesis of Diverse Alpha-Substituted Saturated Sulfur Heterocycles

Alpha-lithiated sulfides are particularly effective for the direct functionalization of saturated sulfur heterocycles like tetrahydrothiophene (B86538), tetrahydrothiopyran, and thiomorpholine (B91149). nih.govnih.gov This direct approach is often more efficient than traditional methods that require the cyclization of an already functionalized substrate. whiterose.ac.uknih.gov

A general and straightforward procedure involves the treatment of a cyclic sulfide with s-BuLi in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in a non-ethereal solvent like hexane (B92381). whiterose.ac.uk This generates the α-lithiated intermediate, which can then be "trapped" by a wide variety of electrophiles. This methodology has been used to create over 50 different α-substituted saturated sulfur heterocycles. nih.govnih.govresearchgate.net

The lithiation is highly regioselective. For example, in N-methyl thiomorpholine, lithiation occurs exclusively at the carbon alpha to the sulfur atom, with no deprotonation observed at the carbon alpha to the nitrogen. nih.gov This selectivity is crucial for predictable and controlled synthesis. The reaction conditions are often operationally simple, proceeding at temperatures like 0°C to -10°C, which is a significant advantage over methods requiring cryogenic temperatures. whiterose.ac.uk

The scope of electrophiles is broad, including:

Silicon and Tin Halides: (e.g., PhMe₂SiCl) for silylation and stannylation. nih.gov

Aldehydes and Ketones: for the synthesis of α-hydroxyalkyl derivatives. nih.gov

Amides and Isocyanates: to introduce carbonyl and amide functionalities. nih.gov

Alkyl Halides: for simple alkylation. nih.gov

The table below illustrates the diversity of functional groups that can be introduced onto a tetrahydrothiophene ring via this method.

Starting HeterocycleElectrophileResulting α-SubstituentYield (%)Reference
TetrahydrothiophenePhMe2SiCl-SiMe2Ph86 whiterose.ac.uknih.gov
TetrahydrothiopheneAcetone-C(OH)Me284 nih.gov
TetrahydrothiopheneAllyl Bromide-CH2CH=CH268 nih.gov
TetrahydrothiopheneCO2-COOH50 nih.gov
N-Methyl ThiomorpholinePhMe2SiCl-SiMe2Ph72 nih.gov

A critical consideration when working with α-lithiated cyclic sulfides is the potential for ring fragmentation. The stability of the lithiated intermediate is highly dependent on the reaction conditions, including the base, solvent, and counterion. whiterose.ac.uknih.gov For instance, the α-lithiated derivative of tetrahydrothiophene is stable in hexane at 0°C for over an hour. whiterose.ac.ukresearchgate.net However, the use of a Schlosser's base (a mixture of an alkyllithium and potassium tert-butoxide) in tetrahydrofuran (B95107) (THF) at 5°C leads to complete decomposition of the lithiated species via a retro-[3+2] ring fragmentation. nih.govresearchgate.net This is likely due to the formation of a less stable potassiated intermediate. whiterose.ac.ukresearchgate.net Similarly, lithiated 1,4-dithianes are known to undergo a rapid β-elimination pathway, which limits their synthetic utility unless the lithiated species is generated and trapped at very low temperatures. beilstein-journals.org Careful control of reaction conditions is therefore essential to favor the desired functionalization over competing fragmentation pathways. beilstein-journals.org

Precursors for the Generation of Other Organometallic Species (e.g., Organocuprates) for Further Transformations

Alpha-lithiated sulfides can serve as precursors to other valuable organometallic reagents through transmetalation. In this process, the lithium atom is exchanged for another metal, such as copper, tin, or boron, creating a new reagent with distinct reactivity. nih.gov

The generation of organocuprates (Gilman reagents) is a particularly powerful application. rsc.orggoogle.com Lithium diorganocuprates, formed by reacting an organolithium species with a copper(I) salt like copper(I) cyanide (CuCN), are softer nucleophiles than their organolithium precursors. nih.govgoogle.com This altered reactivity allows them to participate in reactions such as 1,4-conjugate additions to α,β-unsaturated carbonyls and SN2' reactions. rsc.org

In the context of α-lithiated heterocycles, transmetalation to a cuprate (B13416276) has been used to perform α-arylation. For example, the lithiated species of tetrahydrothiopyran can be converted to a cuprate using CuCN·2LiCl, which then undergoes a coupling reaction with an electrophilic arylating agent to furnish the α-aryl tetrahydrothiopyran in a 50% yield. nih.gov This two-step sequence enables the formation of carbon-aryl bonds that are not readily accessible by direct reaction of the lithiated sulfide with an aryl halide. Reductive lithiation of sulfides has also been employed to generate tertiary organolithium intermediates, which are subsequently transmetalated to organocuprates for conjugate addition reactions. nih.gov

Regioselective Functionalization of Aromatic and Heteroaromatic Systems

The principles of α-lithiation can be extended to achieve regioselective functionalization of aromatic and heteroaromatic systems containing a sulfide moiety. The directing effect of the sulfur atom guides the deprotonation to a specific position. A classic example is the metalation of ethyl phenyl sulfide, where the choice of solvent dictates the site of lithiation. In non-polar solvents like hexane, deprotonation occurs on the aromatic ring (ortho to the sulfide group), while in a polar coordinating solvent like THF, α-lithiation of the ethyl group is favored. researchgate.net

This regioselectivity is also evident in more complex heterocycles. As mentioned previously, the lithiation of N-methyl thiomorpholine is completely regioselective for the position alpha to the sulfur atom, demonstrating the powerful directing ability of the sulfide group even in the presence of another heteroatom. nih.gov This allows for precise modification of heteroaromatic scaffolds, which is a key challenge in the synthesis of pharmaceuticals and agrochemicals. mdpi.com The α-lithiated species can then be trapped with various electrophiles, including subsequent arylation via transmetalation to a cuprate, providing a route to specifically substituted heteroaromatics. nih.gov

Contributions to C-H Activation and Functionalization Methodologies

The direct deprotonation of a C-H bond adjacent to a sulfur atom is a classic example of a C-H activation reaction. mt.com This process transforms a typically unreactive C-H bond into a site for new bond formation, which is a central goal of modern synthetic chemistry due to its atom and step economy. mt.comresearchgate.net Alpha-lithiated sulfides are thus key intermediates in the broader field of C-H functionalization. mt.com

While lithiation is a stoichiometric method, it provides a foundational understanding for the development of catalytic processes. Recent research has explored alternative methods for the α-functionalization of sulfides, such as scandium-catalyzed C-H addition to alkenes and electrochemical C-O bond formation, which provide alternatives to traditional methods like the Pummerer rearrangement. beilstein-journals.orgacs.org Palladium-catalyzed reactions have also been extensively developed for C-H activation, often relying on directing groups to achieve regioselectivity. nih.govnih.gov The predictable and high-yielding nature of sulfide α-lithiation provides a benchmark and a complementary tool to these transition-metal-catalyzed systems, offering a reliable pathway for the synthesis of complex molecules through the strategic functionalization of otherwise inert C-H bonds. nih.gov

V. Theoretical and Computational Investigations of Organosulfur Lithium Species

Quantum Chemical Calculation Approaches (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the properties of organolithium reagents. tue.nlnih.gov These methods allow for the detailed examination of molecular geometries, electronic properties, and reaction pathways from first principles. For organosulfur compounds, DFT can effectively predict physical and chemical properties by modeling the electronic structure and the interactions between the sulfur species and other atoms. tue.nl

Quantum chemical calculations are instrumental in clarifying the electronic landscape of carbanions stabilized by sulfur. In methylthiomethyllithium, the negative charge is not localized solely on the carbon atom but is distributed between the carbon and the adjacent sulfur atom. DFT calculations can quantify this charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Studies on related thiolate species show that the electron density distribution is diffuse. nih.gov For instance, Symmetry Adapted Perturbation Theory (SAPT) analysis indicates that methylthiolate has a more diffuse electron density compared to its protonated thiol form. nih.gov This delocalization is a key factor in the stability and reactivity of the carbanion. The interaction between the lithium cation and the carbanionic center is primarily ionic, but with a degree of covalent character that can be influenced by the surrounding solvent molecules. The charge density difference analysis is a common tool used to visualize the strong interfacial charge interaction, for example, between a metal and sulfur. nih.gov

A significant application of quantum chemistry is the prediction of reaction energetics, which helps in understanding and forecasting the chemical behavior of a compound. savemyexams.com DFT calculations can be used to determine the enthalpy and Gibbs free energy changes for reactions involving methylthiomethyllithium, indicating whether a reaction is thermodynamically favorable. tue.nl

Furthermore, these computational methods can map out the entire potential energy surface of a reaction, identifying the transition state structures and calculating their associated activation energy barriers. nih.gov For example, DFT computations have been successfully used to estimate activation barriers for the reactions of various chlorides with trimethylamine, demonstrating the reliability of these methods in predicting reaction kinetics. nih.gov In the context of methylthiomethyllithium, this would involve modeling its reaction with various electrophiles to predict regioselectivity and stereoselectivity, providing insights that are valuable for synthetic applications. The reaction mechanism for sulfur reduction in lithium-sulfur batteries, a related field, is known to be highly complex, and computational chemistry is crucial for validating proposed pathways and identifying reactive intermediates. aip.org

The interaction between lithium and sulfur is a defining feature of methylthiomethyllithium. The strength of this coordination can be quantified by calculating the binding energy. Ab initio molecular orbital calculations have been used to study the complex formation between Li+ ions and various sulfur-containing ligands. nih.gov These studies show that the interaction is mainly attributed to ion-dipole attraction with a small amount of charge transfer. nih.gov

The binding energies in lithium-sulfur complexes can vary significantly depending on the coordination environment and the structure of the sulfur-containing molecule. nih.govarxiv.org For instance, calculations on various Li+ and sulfur ligand complexes have reported binding energies ranging from -88 kJ/mol to -189 kJ/mol. nih.gov The solid-state structure of solvent-free methylthiomethyllithium reveals a polymeric layer structure with multiple Li-C and Li-S contacts, forming four-, five-, and six-membered rings, which underscores the importance of these interactions. colab.ws In thioether-functionalized lithium silylamides, Li-S distances can range broadly from approximately 233 to 296 pm, with a median value around 255 pm, reflecting the flexible nature of this coordination. wiley.com

Table 1: Calculated Binding Energies and Interaction Distances in Representative Lithium-Sulfur Species
Complex/SpeciesComputational MethodBinding Energy (kJ/mol)Li-S Distance (pm)Reference
[H₂SLi]⁺G3X(MP2)-88- nih.gov
[Me₂S₅Li]⁺ (most stable isomer)G3X(MP2)-189- nih.gov
[LiS₆]⁺ (chair conformation)G3X(MP2)-134256 nih.gov
Li₄{Me₂Si(NC₆H₄-2-SMe)₂}₂X-ray Diffraction-245.4 - 255.1 wiley.com
Fe-N₄-SAC with Li₂S₆DFT-0.9 to -1.5 eV- arxiv.org
Note: 1 eV ≈ 96.485 kJ/mol. The range reflects values reported in different studies for a similar system.

Molecular Dynamics Simulations for Solution Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for modeling the behavior of molecules in the condensed phase, such as in solution. researchgate.net MD simulations provide a dynamic picture of how solute and solvent molecules interact and move over time, which is crucial for understanding reactivity and aggregation in a realistic chemical environment. nih.govnih.gov

The reactivity of an organolithium reagent like methylthiomethyllithium is profoundly influenced by its solvation shell. MD simulations can model the arrangement of solvent molecules (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether) around the lithium cation and the carbanionic center. rsc.org These simulations provide detailed information on coordination numbers, the distances between the lithium ion and solvent oxygen atoms, and the dynamics of solvent exchange.

For lithium ions in various electrolytes, simulations show that the composition of the first solvation shell is a critical factor determining the ion's mobility and reactivity. rsc.orgaps.org For example, hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations of methylthiolate in water have been used to determine its hydration structure, revealing a coordination number of approximately 6 with water-sulfur distances around 2 Å. nih.gov The structure of the solvation shell can affect the availability of the lithium cation to coordinate with other species and influences the polarization of the C-Li bond, thereby modulating the nucleophilicity of the carbanion.

Table 2: Key Parameters from Solvation Studies of Related Thiolate and Lithium Ion Systems
SystemSimulation TypeKey FindingValueReference
Methylthiolate in WaterQM/MM MDWater-Sulfur Coordination Number~6 nih.gov
Methylthiolate in WaterQM/MM MDWater-Sulfur Distance~2.0 Å nih.gov
Li⁺ in Ternary Carbonate ElectrolytesMDEffect of EC co-solventDecreases structural heterogeneity rsc.org
LiTFSI in WaterAIMDLi⁺ PreferencePreferential interaction with water molecules uj.edu.pl

Organolithium compounds rarely exist as simple monomers in solution; they typically form aggregates such as dimers, tetramers, or even larger clusters. acs.org The state of aggregation is highly dependent on the solvent, temperature, and concentration. The solid-state structure of solvent-free methylthiomethyllithium is a polymer, indicating a strong tendency to self-associate. colab.wsresearchgate.net

MD simulations are a powerful tool for investigating the dynamics of this aggregation. nih.gov They can be used to predict the most stable aggregate structures in different solvents and to model the pathways by which these aggregates form and interconvert. For instance, simulations can show how strongly coordinating solvents like THF can break down large aggregates into smaller, more reactive species (e.g., dimers or solvated monomers), while weakly coordinating hydrocarbon solvents favor the formation of larger, less reactive aggregates. Understanding these aggregation dynamics is key to controlling the reactivity of methylthiomethyllithium in synthetic organic chemistry.

Computational Insights into Ion Transport Mechanisms

Theoretical and computational chemistry offer powerful tools for understanding the complex behaviors of organosulfur lithium species at an atomic level. While extensive experimental data on "lithium;methylsulfanylmethane" as a primary electrolyte component is limited, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide a framework for predicting and analyzing its ion transport mechanisms. magtech.com.cnrsc.org These simulations are crucial for elucidating the relationship between molecular structure and macroscopic properties like ionic conductivity, which is essential for designing new electrolyte materials. magtech.com.cnrsc.orgnih.gov

Fundamental Computational Approaches

Density Functional Theory (DFT): DFT calculations are employed to investigate the fundamental electronic structure, optimized geometries, and interaction energies of molecules. mdpi.comnih.gov For lithium thiomethoxide, DFT can be used to determine the stable structures of Li⁺ coordination complexes, the binding energies between the lithium cation and the methylsulfanylmethane anion, and the energetics of ion pair and aggregate formation. magtech.com.cnmdpi.com This information is foundational for understanding the local solvation environment.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the electrolyte system. nih.govebsco.comnih.gov By simulating a collection of lithium thiomethoxide molecules, potentially with a solvent, researchers can study emergent properties like diffusion coefficients, ionic conductivity, and the detailed mechanisms of ion transport, such as hopping events and vehicular motion. nih.govarxiv.org

Detailed Research Findings

Computational studies, though not specifically on lithium thiomethoxide, provide insights into analogous systems, allowing for informed predictions about its behavior. The key areas of investigation include the lithium ion's solvation shell, aggregation tendencies, and the dynamics of its movement.

Lithium-Ion Solvation and Coordination: The primary solvation structure around the lithium cation is a critical determinant of its mobility. In a hypothetical pure lithium thiomethoxide electrolyte, the Li⁺ ion would be coordinated by the sulfur atoms of the methylsulfanylmethane anions. DFT calculations can predict the geometry and stability of these coordination structures. For instance, calculations on related systems help in estimating the likely coordination numbers and bond distances.

ParameterPredicted ValueComputational MethodSignificance
Li⁺ Coordination Number 3 - 4DFT/MDDetermines the size of the solvation shell and influences transport mechanism.
Li-S Bond Distance ~2.4 - 2.6 ÅDFTIndicates the strength of the Li⁺-anion interaction.
Binding Energy (Li⁺-CH₃S⁻) -DFTQuantifies the stability of the ion pair; stronger binding can hinder dissociation and mobility. magtech.com.cn

This table presents expected values for lithium thiomethoxide based on computational studies of similar sulfur-containing lithium compounds. Specific values would require dedicated DFT and MD simulations.

Mechanisms of Ion Transport: MD simulations are particularly powerful for visualizing the pathways of lithium-ion movement. nih.gov Two primary mechanisms are typically considered:

Vehicular Transport: The lithium ion moves through the electrolyte as a single entity along with its coordinating anions (its solvation shell). This mechanism is often dominant in systems with strong ion-solvent or ion-anion interactions.

Structural Transport (Hopping): The lithium ion "hops" from one coordination site to another. aps.org This process involves the exchange of coordinating anions and is often associated with higher lithium transference numbers (t₊), as the cation's movement is decoupled from the slower movement of the larger anions. nih.govaps.org

In systems with sulfur-based ligands, the potential for bridging coordination, where a sulfur atom interacts with two different lithium ions, can facilitate a hopping mechanism. aps.org MD simulations can quantify the frequency and average distance of these hops, providing a detailed picture of the dominant transport mode.

The following table summarizes key transport properties that would be obtained from a comprehensive computational study of lithium thiomethoxide, with illustrative values based on findings for other novel electrolytes.

Transport PropertyIllustrative ValueComputational MethodImplication for Performance
Li⁺ Diffusion Coefficient (D_Li+) 10⁻⁷ - 10⁻⁶ cm²/sMDDirectly relates to how quickly lithium ions can move through the electrolyte.
Anion Diffusion Coefficient (D_anion) 10⁻⁸ - 10⁻⁷ cm²/sMDA lower anion diffusivity compared to the cation is desirable.
Activation Energy for Li⁺ Hop (Ea) 0.2 - 0.5 eVDFT/NEBRepresents the energy barrier for ion movement; lower values indicate faster transport. nih.gov
Li⁺ Transference Number (t₊) 0.4 - 0.7MDA high value indicates that Li⁺ carries a larger fraction of the total current, reducing concentration polarization.

Note: The values presented in this table are for illustrative purposes to demonstrate the type of data generated from computational studies. Actual values for "this compound" would need to be determined through specific simulations.

Vi. Interfacial and Solvation Chemistry of Lithium with Methylsulfonylmethane Msm in Electrolyte Systems

Coordination and Clustering Phenomena of Lithium Ions with Methylsulfonylmethane (DMSO2)

The interaction between lithium ions (Li⁺) and solvent molecules is a critical factor governing the performance of an electrolyte. In MSM-based systems, the coordination of Li⁺ ions with MSM molecules and the subsequent formation of clusters play a pivotal role in determining the electrolyte's properties.

Investigation of Lithium Ion Coordination Sites, Particularly with Sulfonyl Oxygens

The coordination environment of the lithium ion can be quite diverse, especially in complex systems. For instance, in certain coordination polymers, the Li(I) ion can exhibit coordination numbers ranging from 4 to 6, forming geometries such as trigonal bipyramidal structures with oxygen and nitrogen atoms from various ligands. This variability in coordination highlights the versatile nature of lithium ion interactions, which can be harnessed to design electrolytes with specific properties.

Spectroscopic Characterization of Lithium-MSM Interactions (e.g., Infrared, Raman, Nuclear Magnetic Resonance)

Spectroscopic techniques are invaluable tools for probing the interactions between lithium ions and MSM at a molecular level. researchgate.net Raman spectroscopy, for example, can be used to investigate the local vibrational modes of molecules, providing insights into how the presence of lithium ions affects the chemical bonds within the MSM molecule. researchgate.netresearchgate.net Changes in the vibrational frequencies of the S=O group can indicate the strength and nature of the Li⁺-MSM coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷Li NMR, is another powerful technique for studying the local environment of lithium ions. researchgate.net The chemical shift of the ⁷Li nucleus is highly sensitive to its coordination environment, providing information on the formation of different solvated species, such as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). researchgate.net Fourier-transform infrared (FTIR) spectroscopy complements these techniques by providing further details on the vibrational modes of the molecules involved in the solvation shell. researchgate.net

Methylsulfonylmethane-Based Deep Eutectic Solvents (DESs) as Novel Electrolyte Systems

Deep eutectic solvents (DESs) represent a new class of solvents with unique properties that make them attractive for electrolyte applications. polimi.it MSM, in combination with lithium salts and, in some cases, water, can form DESs that exhibit low volatility, high thermal stability, and wide electrochemical windows. acs.orgepa.govpolimi.it

Design Principles and Phase Behavior of MSM-Lithium Salt-Water Systems

The formation of a DES is based on the principle of depressing the melting point of a mixture of two or more components below that of the individual constituents. polimi.it In the case of MSM-lithium salt-water systems, the strong interactions between the lithium salt, MSM, and water lead to the formation of a liquid phase at or near room temperature, even though the individual components are solids. acs.orgepa.gov

The phase behavior of these systems is crucial for their practical application and can be studied using phase diagrams. researchgate.netnih.govresearchgate.net For instance, a deep eutectic solvent has been discovered in the methylsulfonylmethane–lithium perchlorate–water system. This "water-in-salt" aqueous electrolyte retains fluidity at room temperature at specific molar ratios of MSM:LiClO₄:H₂O (e.g., 1.8:1:z where z > 0.3). acs.org The design of these systems involves carefully selecting the components and their ratios to achieve the desired melting point, viscosity, and electrochemical properties.

Elucidation of Solvation Structures and Their Influence on Electrolyte Properties

The solvation structure within an electrolyte, which describes how ions are surrounded by solvent molecules, fundamentally dictates the electrolyte's physical and chemical properties. rsc.orglbl.govescholarship.orglbl.gov In MSM-based DESs, the lithium ions are typically coordinated by the sulfonyl oxygens of MSM, as well as by the anions of the lithium salt and any water molecules present. acs.orgepa.gov This complex solvation structure influences key electrolyte properties such as ionic conductivity and viscosity.

Molecular dynamics simulations and experimental techniques like X-ray pair distribution function analysis can provide detailed insights into these solvation structures. rsc.orgescholarship.org Understanding the arrangement of molecules in the solvation shell is critical for explaining the transport properties of the electrolyte. For example, the formation of specific ion-solvent complexes can either enhance or hinder the mobility of lithium ions.

Electrochemical Stability Window Determinations of MSM-Based Electrolytes

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which the electrolyte remains stable without undergoing significant decomposition. researchgate.net A wide ESW is essential for high-energy-density batteries. MSM-based DESs have shown promisingly wide electrochemical stability windows. For instance, the MSM-LiClO₄-H₂O DES exhibits a satisfying electrochemical stability window of approximately 3.5 V. acs.org This is a significant improvement over traditional aqueous electrolytes, which typically have a narrow potential window of less than 1.5 V. acs.orgepa.gov The enhanced stability of MSM-based electrolytes is attributed to the strong coordination of water molecules and anions to the lithium ions, which suppresses the water decomposition reactions at the electrode surfaces.

Below is an interactive data table summarizing the properties of a notable MSM-based deep eutectic solvent electrolyte.

PropertyValueReference
Composition Methylsulfonylmethane–lithium perchlorate–water acs.orgepa.gov
Molar Ratio (MSM:LiClO₄:H₂O) 1.8:1:z (z > 0.3) acs.org
Electrochemical Stability Window ~3.5 V acs.org
Key Feature "Water-in-salt" aqueous electrolyte acs.orgepa.gov

Mechanistic Studies of Ion Transport in MSM-Containing Electrolytes

The efficient transport of lithium ions through the electrolyte is fundamental to the charge and discharge capabilities of a battery. In MSM-containing electrolytes, the mechanisms of ion transport are complex and are influenced by the solvation of lithium ions by MSM molecules.

The movement of lithium ions in liquid and solid polymer electrolytes is governed by several mechanisms, including vehicular transport, ligand exchange, and in some cases, a Grotthuss-type mechanism. researchgate.net

Ligand Exchange: The transport of lithium ions is also facilitated by the exchange of solvent molecules within the lithium ion's coordination sphere. nih.govnih.gov This dynamic process, where MSM molecules enter and leave the solvation shell, allows the lithium ion to effectively "hop" from one coordination environment to another. nih.gov Studies on analogous systems with dimethyl sulfoxide (B87167) (DMSO), which is structurally similar to MSM, have shown that ligand exchange on solvated lithium cations follows an associative mechanism. researchgate.netnih.gov This process is directly linked to the breaking and forming of structures between the lithium ion and the anion, which is a key aspect of the conduction mechanism. nih.gov

Grotthuss-type Transport: While more commonly associated with proton transport in aqueous systems, a Grotthuss-type or hopping mechanism has also been considered for lithium ion transport in certain solid polymer electrolytes. researchgate.nettaylorandfrancis.comwikipedia.org In this model, the ion moves by hopping between adjacent coordination sites within the polymer matrix or a structured liquid environment. researchgate.netescholarship.org For MSM-containing electrolytes, a highly structured environment resulting from strong intermolecular interactions could potentially facilitate such a hopping mechanism.

The interface between the electrode and the electrolyte is where the crucial electrochemical reactions of charge transfer occur. diva-portal.org The composition and stability of this interface, often referred to as the solid electrolyte interphase (SEI), are critical for the long-term performance of the battery. nih.govresearchgate.net In MSM-containing electrolytes, the MSM molecules can participate in the formation of the SEI.

The dynamics of these interfacial reactions are complex and can be studied using techniques like electrochemistry-mass spectrometry to obtain quantitative and dynamic information on the partial current density. nih.govdtu.dk The presence of MSM can influence the composition and properties of the SEI, for instance, by promoting the formation of a more stable and uniform layer that can suppress dendrite growth. nih.gov The reduction of water coordination in the lithium ion's solvation shell by MSM can also mitigate side reactions like hydrogen evolution and interfacial corrosion. nih.gov

Computational and Theoretical Approaches for MSM-Based Electrolyte Design

Computational and theoretical methods are increasingly vital tools for accelerating the discovery and optimization of new electrolyte materials. arxiv.orgrsc.org These approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone.

Computational modeling allows for the prediction of key electrolyte properties and the behavior of the electrode-electrolyte interface. nih.govresearchgate.netnih.gov

Predicting Bulk Electrolyte Properties: Machine learning models and molecular dynamics simulations can be used to predict the performance of different electrolyte formulations. arxiv.orgarxiv.org By inputting molecular descriptors, these models can estimate properties like ionic conductivity and transference number. nih.govbattery-power.eu

Understanding Interfacial Phenomena: First-principles calculations and molecular dynamics simulations are employed to study the formation and properties of the SEI. researchgate.net These models can help in understanding how additives like MSM influence the composition and stability of the interphase, which is crucial for designing electrolytes that promote a long cycle life for the battery. researchgate.net

The table below summarizes some computational approaches and their applications in electrolyte design.

Computational MethodApplication in Electrolyte Design
Density Functional Theory (DFT)Calculating electronic structures, ion mobility, and reaction energetics at interfaces. researchgate.net
Molecular Dynamics (MD)Simulating solvation structures, ion transport dynamics, and the formation of the SEI. nih.govresearchgate.net
Machine Learning (ML)Predicting electrolyte properties like ionic conductivity and coulombic efficiency from molecular and compositional data. arxiv.orgarxiv.org

Solvation Structure: Molecular dynamics simulations can reveal the detailed structure of the lithium ion's solvation shell, including the number of coordinating solvent molecules and anions. researchgate.net In MSM-containing electrolytes, these simulations can show how MSM competes with other solvent molecules and anions to coordinate with the lithium ion. nih.gov

Methodological Aspects in Methylsulfonylmethane Production and Purification for Materials Applications

The purity of materials used in lithium-ion batteries is of paramount importance for ensuring high performance and safety. cem.com For MSM to be used in battery applications, it must be produced and purified to a very high standard to remove impurities that could be detrimental to the electrochemical performance.

The common industrial method for producing MSM is through the oxidation of dimethyl sulfoxide (DMSO). mdpi.com The raw product often contains salt impurities that need to be removed. mdpi.com

Purification Methods:

Several methods are used to purify MSM, with the goal of achieving high purity levels suitable for pharmaceutical or materials applications. mdpi.combalchem.com

Crystallization: This method involves dissolving the crude MSM in a solvent and then allowing the pure MSM to crystallize out, leaving impurities behind in the solution. balchem.com However, occlusions can sometimes trap contaminants within the crystals. balchem.com

Distillation: Recognized as a superior method, distillation separates MSM from impurities based on differences in their boiling points. balchem.com This process can yield a very pure product with low moisture content. balchem.com

Electrodialysis: Conventional electrodialysis (CED) has been shown to be an efficient and cost-effective method for removing salt impurities from MSM solutions. mdpi.com Studies have demonstrated high recovery and desalination rates using this technique. mdpi.com

The table below presents data on the efficiency of conventional electrodialysis for MSM purification.

Operating ParameterValueEffect on PurificationSource
Current Efficiencyup to 74.0%High efficiency in salt removal. mdpi.com
Energy Consumptionas low as 12.3 Wh·L⁻¹Cost-effective purification process. mdpi.com
Recovery Rateup to 97.4%Minimal loss of MSM during purification. mdpi.com
Desalination Rateup to 98.5%Effective removal of salt impurities. mdpi.com

For battery applications, high-purity MSM is often produced by further refining electrolytic manganese metal (EMM) or electrolytic manganese dioxide (EMD) precursors. canadianmanganese.com These processes involve additional steps to remove critical impurities like alkali metals that can negatively impact battery performance. canadianmanganese.com

Advanced Purification Techniques for MSM from Impurity Mixtures (e.g., Electrodialysis)

Methylsulfonylmethane (MSM), an important organosulfur compound, often requires significant purification to remove co-existing impurities like sodium nitrate (B79036) salt from its raw product form. mdpi.com Conventional separation methods typically involve decolorization, demineralization through ion exchange, and vacuum-drying crystallization. mdpi.com As an advanced and mature technology, conventional electrodialysis (CED) presents a highly efficient and cost-effective alternative for the purification and separation of biochemical products like MSM. mdpi.comnih.gov

Electrodialysis utilizes the perm-selectivity of ion exchange membranes under a direct-current electric field. mdpi.com This process facilitates the migration of charged ions from a diluate chamber to a concentrate chamber, effectively separating them from uncharged components, such as MSM, which are retained in the diluate. mdpi.com A significant advantage of CED is that it avoids the use of hazardous solvents and chemicals. mdpi.com

Research into the purification of MSM from salt-containing mixtures via CED has demonstrated its effectiveness. Studies have investigated the impact of various operating conditions, such as voltage, initial MSM concentration, and electrolyte salt concentration, on the separation performance. mdpi.comnih.gov It was found that while the recovery rate of MSM was not significantly impacted by the electrolyte salt concentration, the current efficiency tended to decrease as the electrolyte salt concentration increased. mdpi.com The loss of MSM during the process was primarily attributed to molecular osmosis. mdpi.com

Key performance metrics from laboratory-scale CED purification of MSM highlight the process's potential. Under optimized conditions, the process can achieve a high desalination rate and MSM recovery rate with impressive energy efficiency. mdpi.comnih.gov

Table 1: Performance of Conventional Electrodialysis (CED) in MSM Purification

This table presents the optimal results achieved during the laboratory-scale purification of Methylsulfonylmethane (MSM) from salt-containing mixtures using Conventional Electrodialysis (CED).

Performance MetricAchieved ValueSource
Highest Desalination Rate>98.5% mdpi.com
Highest Recovery Rate97.4% mdpi.comnih.gov
Current EfficiencyUp to 74.0% mdpi.comnih.gov
Energy ConsumptionAs low as 12.3 Wh·L⁻¹ mdpi.comnih.gov
Estimated Total Cost$2.34 per ton mdpi.comnih.gov

Role of MSM in Green Synthesis Methodologies in Materials Science (e.g., 2D Copper Nanosheets)

The principles of green chemistry and sustainable materials science encourage the use of environmentally benign substances in manufacturing processes. mpie.demdpi.com Methylsulfonylmethane (MSM), being an environmentally friendly, food-grade chemical, has emerged as a novel component in the green synthesis of nanomaterials. pdx.edumdpi.comnih.gov Specifically, it has been successfully used in a new, simpler green method to synthesize two-dimensional (2D) copper nanosheets, replacing toxic chemicals like ammonia (B1221849) and hydrazine (B178648) that are used in conventional methods. pdx.edunih.gov

In this synthesis process, MSM functions as a surfactant. pdx.edumdpi.com In the presence of a reducing agent, MSM facilitates the formation of 2D copper nanosheets, whereas its absence leads to the aggregation of undefined copper products. pdx.edunih.govresearchgate.net The concentration of MSM is a critical factor in controlling the morphology of the resulting nanosheets. Research has shown that the concentration of MSM must be optimized to produce 2D copper nanosheets with large surface areas and regular edges. mdpi.com

Table 2: Influence of MSM Concentration on 2D Copper Nanosheet Synthesis

This table illustrates the role of Methylsulfonylmethane (MSM) as a surfactant in the green synthesis of 2D copper nanosheets and shows how its concentration affects the dimensions of the nanosheets produced.

MSM ConcentrationResulting Nanosheet Dimensions (Length x Width)Key ObservationSource
1 M0.95 µm x 0.2 µmFormation of 2D nanosheets mdpi.com
2 M0.88 µm x 0.32 µmOptimal concentration for large surface areas and regular edges pdx.edumdpi.com
In the absence of MSMAggregation of uncertain copper productsMSM is crucial for the formation of 2D nanosheets pdx.edunih.gov

Q & A

Q. How can systematic literature reviews optimize experimental workflows for lithium methylsulfanylmethane research?

  • Methodology :
  • Use tools like LitLLM to generate keyword-based search queries (e.g., "lithium thiolate synthesis" OR "methylsulfanylmethane stability") and identify understudied areas .
  • Adopt the PRISMA framework to screen, select, and synthesize findings from high-impact journals (e.g., J. Org. Chem., Inorg. Chem.) .

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